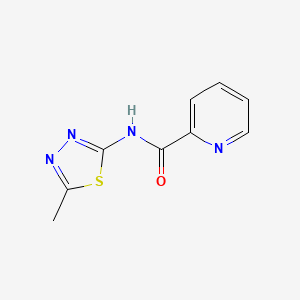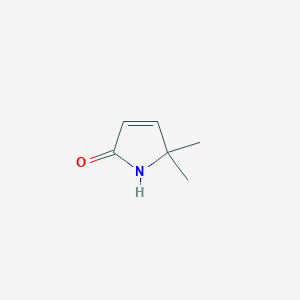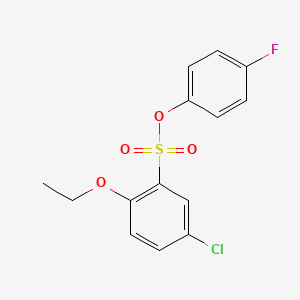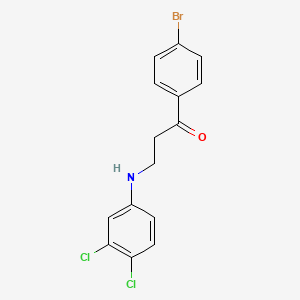![molecular formula C13H11N3O2S2 B2793580 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034530-24-8](/img/structure/B2793580.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide” is a compound that has been mentioned in the context of Mycobacterium tuberculosis bd oxidase inhibitors . It is related to the class of compounds known as thieno[3,2-d]pyrimidin-4-amines .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, the synthesis of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamides involved changing the allyl group on the pyrimidine ring into cyclohexyl, aryl, and benzyl groups .Mechanism of Action
OTX008 exerts its pharmacological effects by inhibiting the bromodomain and extra-terminal (BET) proteins. BET proteins are transcriptional regulators that play a critical role in the expression of genes involved in various diseases. Inhibition of BET proteins by OTX008 leads to the downregulation of these genes, resulting in the inhibition of disease progression.
Biochemical and Physiological Effects:
OTX008 has been shown to have several biochemical and physiological effects. In cancer, OTX008 inhibits the growth and proliferation of cancer cells, leading to the inhibition of tumor growth. In inflammation, OTX008 suppresses the production of pro-inflammatory cytokines, leading to the suppression of the inflammatory response. In fibrosis, OTX008 inhibits the activation of fibroblasts, leading to the inhibition of extracellular matrix deposition.
Advantages and Limitations for Lab Experiments
OTX008 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, making it a well-characterized compound. However, OTX008 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. It also has low bioavailability, which can limit its use in animal studies.
Future Directions
There are several future directions for the study of OTX008. One direction is the development of more potent and selective BET inhibitors. Another direction is the investigation of the combination of OTX008 with other therapeutic agents for the treatment of various diseases. The development of novel drug delivery systems for OTX008 is also a potential future direction. Finally, the investigation of the pharmacokinetics and pharmacodynamics of OTX008 in animal models and humans is a critical future direction for the clinical development of this compound.
Conclusion:
In conclusion, OTX008 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the bromodomain and extra-terminal (BET) proteins, leading to the downregulation of disease-related genes. OTX008 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of OTX008, including the development of more potent and selective BET inhibitors, investigation of combination therapy, and the development of novel drug delivery systems.
Synthesis Methods
The synthesis of OTX008 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloro-4,6-dimethoxypyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2-bromoethylamine hydrobromide.
Scientific Research Applications
OTX008 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and fibrosis. In cancer, OTX008 has been shown to inhibit the growth and proliferation of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins. BET proteins are transcriptional regulators that play a critical role in the expression of genes involved in cancer progression. Inhibition of BET proteins by OTX008 leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth.
Inflammation is a complex process involving various mediators and signaling pathways. OTX008 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by targeting the BET proteins. This leads to the suppression of the inflammatory response, making OTX008 a potential therapeutic agent for inflammatory diseases.
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix proteins in tissues. OTX008 has been shown to inhibit the activation of fibroblasts, which are responsible for the deposition of extracellular matrix proteins. This leads to the inhibition of fibrosis, making OTX008 a potential therapeutic agent for fibrotic diseases.
properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELKIIXGTQSXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide](/img/structure/B2793497.png)
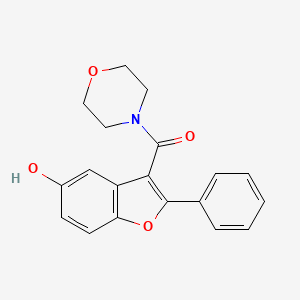
![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)
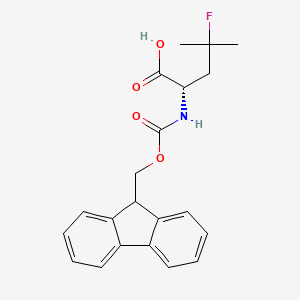
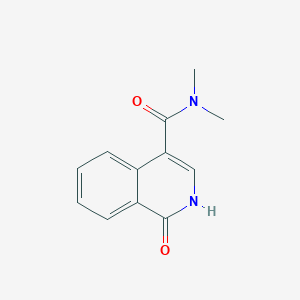
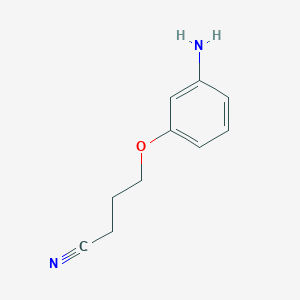
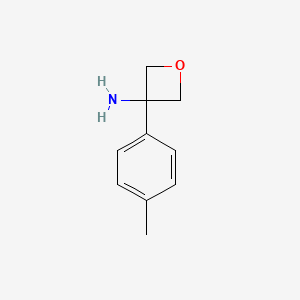
![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)
